molecular formula C15H15FN6S B2557371 5-Fluoro-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2380098-95-1

5-Fluoro-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2557371
CAS No.: 2380098-95-1
M. Wt: 330.39
InChI Key: SZDPUPOFSQHOTA-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as protein kinase inhibitors in cancer treatment .

Properties

IUPAC Name

4-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6S/c1-10-12(16)14(19-8-17-10)21-3-5-22(6-4-21)15-13-11(2-7-23-13)18-9-20-15/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPUPOFSQHOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves multiple steps. One common approach starts with the preparation of thieno[3,2-d]pyrimidine derivatives. These derivatives can be synthesized by heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow chemistry techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule .

Scientific Research Applications

5-Fluoro-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, regulating various cellular processes such as growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt these processes, making it a potential therapeutic agent for diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

5-Fluoro-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific structure, which combines a thieno[3,2-d]pyrimidine core with a piperazine moiety. This unique structure allows it to interact with protein kinases in a specific manner, potentially offering higher selectivity and potency compared to other similar compounds .

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